[1,1'-Biphenyl]-2-ylphosphonic acid
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Overview
Description
[1,1’-Biphenyl]-2-ylphosphonic acid: is an organic compound that consists of a biphenyl structure with a phosphonic acid group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ylphosphonic acid typically involves the functionalization of biphenyl derivatives. One common method is the reaction of biphenyl with phosphonic acid derivatives under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a phosphonic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ylphosphonic acid may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2-ylphosphonic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds and materials .
Biology: Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-2-ylphosphonic acid are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-ylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and other electrophilic species, making it a potent ligand in coordination chemistry. Additionally, the biphenyl structure allows for π-π interactions with aromatic systems, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings without any additional functional groups.
Phenylphosphonic Acid: A compound with a single phenyl ring attached to a phosphonic acid group.
Uniqueness: [1,1’-Biphenyl]-2-ylphosphonic acid is unique due to the combination of the biphenyl structure and the phosphonic acid group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
By understanding the synthesis, reactions, applications, and mechanisms of [1,1’-Biphenyl]-2-ylphosphonic acid, researchers can further explore its potential in diverse scientific and industrial fields.
Properties
CAS No. |
64055-75-0 |
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Molecular Formula |
C12H11O3P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
(2-phenylphenyl)phosphonic acid |
InChI |
InChI=1S/C12H11O3P/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) |
InChI Key |
MQYFWRJEFAZXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(=O)(O)O |
Origin of Product |
United States |
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